molecular formula C8H15NS B13016250 2-Thia-7-azaspiro[4.5]decane

2-Thia-7-azaspiro[4.5]decane

Cat. No.: B13016250
M. Wt: 157.28 g/mol
InChI Key: FBSCSPRKSOFKPP-UHFFFAOYSA-N
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Description

2-Thia-7-azaspiro[45]decane is a heterocyclic compound characterized by a spirocyclic structure that incorporates both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thia-7-azaspiro[4.5]decane typically involves the reaction of dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Thia-7-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atom, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thia-7-azaspiro[4

Mechanism of Action

The mechanism of action of 2-Thia-7-azaspiro[4.5]decane involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing biochemical pathways. Additionally, the spirocyclic structure may interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the sulfur and nitrogen atoms within the spirocyclic structure. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

2-thia-9-azaspiro[4.5]decane

InChI

InChI=1S/C8H15NS/c1-2-8(6-9-4-1)3-5-10-7-8/h9H,1-7H2

InChI Key

FBSCSPRKSOFKPP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCSC2)CNC1

Origin of Product

United States

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